molecular formula C14H11ClFNO2 B187680 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide CAS No. 327025-66-1

2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B187680
M. Wt: 279.69 g/mol
InChI Key: KYFYLSGGDIPTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as "CF3" and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide exhibits anti-inflammatory and analgesic effects in animal models. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects in animal models. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.

Future Directions

For the study of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide include further investigation of its mechanism of action, as well as its potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide involves the reaction of 2-fluoroaniline with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction leads to the formation of an intermediate compound, which is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

CAS RN

327025-66-1

Product Name

2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C14H11ClFNO2/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)

InChI Key

KYFYLSGGDIPTTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)F

Origin of Product

United States

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